Cas no 2229548-93-8 (N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)

N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide
- N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide
- EN300-1786580
- 2229548-93-8
-
- インチ: 1S/C12H18N2O2/c1-9(15)14-11-6-4-10(5-7-11)12(2,3)8-16-13/h4-7H,8,13H2,1-3H3,(H,14,15)
- InChIKey: DIJXGEYTHTTWIT-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)(C)C1C=CC(=CC=1)NC(C)=O)N
計算された属性
- せいみつぶんしりょう: 222.136827821g/mol
- どういたいしつりょう: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.4Ų
N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786580-0.05g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 0.05g |
$1224.0 | 2023-09-19 | ||
Enamine | EN300-1786580-0.5g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 0.5g |
$1399.0 | 2023-09-19 | ||
Enamine | EN300-1786580-5.0g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1786580-1.0g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1786580-10.0g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1786580-0.1g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 0.1g |
$1283.0 | 2023-09-19 | ||
Enamine | EN300-1786580-10g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 10g |
$6266.0 | 2023-09-19 | ||
Enamine | EN300-1786580-2.5g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 2.5g |
$2856.0 | 2023-09-19 | ||
Enamine | EN300-1786580-5g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 5g |
$4226.0 | 2023-09-19 | ||
Enamine | EN300-1786580-0.25g |
N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |
2229548-93-8 | 0.25g |
$1341.0 | 2023-09-19 |
N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamideに関する追加情報
N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide: A Comprehensive Overview
N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide (CAS No. 2229548-93-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs for the treatment of chronic diseases and conditions.
The chemical structure of N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide is composed of an acetamide moiety attached to a substituted phenyl ring, which itself is functionalized with an aminooxy group and a methyl group. This intricate arrangement of functional groups imparts specific chemical properties and biological activities that make it a valuable candidate for further investigation.
Recent studies have highlighted the potential of N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide in modulating key biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to inhibit specific enzymes involved in inflammation and pain signaling. This property makes it a promising lead compound for the development of new analgesic and anti-inflammatory drugs.
In addition to its anti-inflammatory properties, N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide has shown potential as a neuroprotective agent. Studies conducted by researchers at the University of California have indicated that this compound can effectively reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide may have therapeutic applications in the treatment of these debilitating conditions.
The pharmacokinetic profile of N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide has also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and low toxicity profile make it an attractive candidate for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The potential therapeutic applications of N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide extend beyond its anti-inflammatory and neuroprotective properties. Recent studies have also explored its role in cancer therapy. Research published in Cancer Research has shown that this compound can selectively inhibit cancer cell proliferation while sparing normal cells, making it a promising candidate for the development of targeted cancer therapies.
In conclusion, N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide (CAS No. 2229548-93-8) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an important focus for ongoing research and development efforts in medicinal chemistry and pharmaceutical science. As further studies continue to elucidate its mechanisms of action and clinical utility, this compound is poised to play a crucial role in advancing the treatment options for a wide range of diseases and conditions.
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